- Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device, World Intellectual Property Organization, , ,

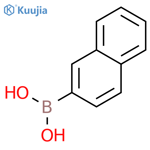

Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

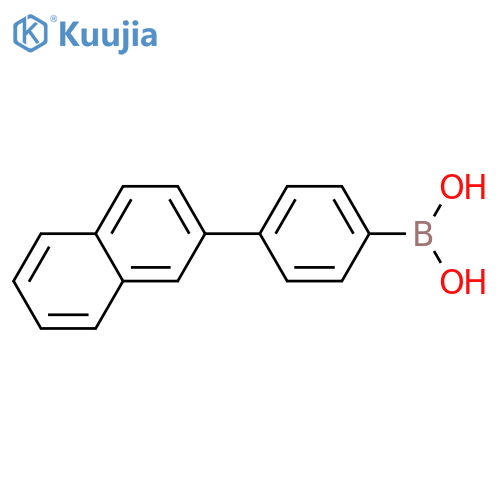

918655-03-5 structure

商品名:4-(Naphthalen-2-yl)phenylboronic acid

CAS番号:918655-03-5

MF:C16H13BO2

メガワット:248.084224462509

MDL:MFCD09260454

CID:796907

PubChem ID:253659968

4-(Naphthalen-2-yl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Naphthalen-2-yl)phenylboronic acid

- (4-(Naphthalen-2-yl)phenyl)boronic acid

- 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)

- (4-naphthalen-2-ylphenyl)boronic acid

- 4-(2-Naphthyl)benzeneboronic acid

- 4-(2-naphthyl)phenylboronic acid

- Boronic acid, B-[4-(2-naphthalenyl)phenyl]-

- C16H13BO2

- 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)

- B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)

-

- MDL: MFCD09260454

- インチ: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H

- InChIKey: ICQAKBYFBIWELX-UHFFFAOYSA-N

- ほほえんだ: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O

計算された属性

- せいみつぶんしりょう: 248.10086g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 248.10086g/mol

- 単一同位体質量: 248.10086g/mol

- 水素結合トポロジー分子極性表面積: 40.5Ų

- 重原子数: 19

- 複雑さ: 287

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.23

- ふってん: 463℃ at 760 mmHg

- フラッシュポイント: 463 ºCat 760 mmHg

- 屈折率: 1.676

- PSA: 40.46000

- LogP: 2.18660

4-(Naphthalen-2-yl)phenylboronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- ちょぞうじょうけん:Room temperature

4-(Naphthalen-2-yl)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

4-(Naphthalen-2-yl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271809-250 mg |

4-(2-Naphthyl)phenylboronic acid, 95%; . |

918655-03-5 | 95% | 250MG |

€67.80 | 2023-02-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0946-200mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | contains varying amounts of Anhydride | 200mg |

¥135.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-5g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 95% | 5g |

¥143.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-250mg |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 250mg |

¥38.0 | 2021-09-08 | ||

| Alichem | A242000301-500mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | 98% | 500mg |

$931.00 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N815067-250mg |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 97% | 250mg |

¥29.40 | 2022-09-01 | |

| TRC | N325010-100mg |

4-(Naphthalen-2-yl)phenylboronic Acid |

918655-03-5 | 100mg |

$ 80.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-1g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 1g |

¥128.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-25g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 95% | 25g |

¥545.0 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001917-250mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | 97% | 250mg |

¥27 | 2024-05-20 |

4-(Naphthalen-2-yl)phenylboronic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same, United States, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene, Taiwan, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h

1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h

リファレンス

- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol , Water ; 5 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

リファレンス

- Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes, Japan, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device, Korea, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight

1.3 Reagents: Water

リファレンス

- Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices, United States, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt

1.3 Reagents: Water

リファレンス

- Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 2 h, 80 °C

リファレンス

- Condensed heterocyclic compounds and organic light-emitting device including the same, United States, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Trimethyl borate ; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Novel aromatic compounds for organic electronic material and organic electroluminescent device, Korea, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -10 °C → 0 °C; 0 °C → -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt

リファレンス

- Chrysene derivatives for organic electroluminescence materials and devices, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

リファレンス

- preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,

4-(Naphthalen-2-yl)phenylboronic acid Raw materials

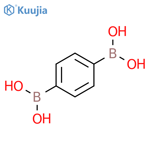

- 1,4-Phenylenediboronic acid

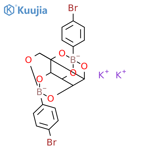

- 2-Bromonaphthalene

- Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

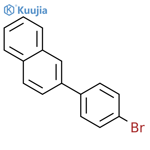

- 2-(4-Bromophenyl)naphthalene

- 2-Naphthylboronic acid

4-(Naphthalen-2-yl)phenylboronic acid Preparation Products

4-(Naphthalen-2-yl)phenylboronic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID

注文番号:LE8826

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:00

価格 ($):discuss personally

4-(Naphthalen-2-yl)phenylboronic acid 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid) 関連製品

- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)

- 917380-58-6(Boronic acid, B-(6-phenyl-1-pyrenyl)-)

- 870774-29-1(3-(2-Naphthyl)phenylboronic Acid)

- 881913-20-8([3-(naphthalen-1-yl)phenyl]boronic acid)

- 4151-80-8(BPDA)

- 334658-75-2((10-Phenylanthracen-9-yl)boronic acid)

- 597554-03-5(10-(2-Naphthyl)anthracene-9-boronic Acid)

- 870774-25-7((4-(naphthalen-1-yl)phenyl)boronic acid)

- 5122-95-2(3-Biphenylboronic acid)

- 128388-54-5((3,5-Diphenylphenyl)boronic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:918655-03-5)4-(Naphthalen-2-yl)phenylboronic acid

清らかである:99%

はかる:100g

価格 ($):366.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ